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# Synthesis of 4-Hydroxypyridazine and its derivatives

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An In-depth Technical Guide to the Synthesis of **4-Hydroxypyridazine** and Its Derivatives

### Introduction

**4-Hydroxypyridazine**, also known by its tautomeric name maleic hydrazide, is a heterocyclic compound of significant interest in various scientific fields. Its structure, featuring a dihydropyridazine ring with a hydroxyl group, allows for keto-enol tautomerism, predominantly existing as the 6-hydroxy-3(2H)-pyridazinone form.[1][2][3] This scaffold is a cornerstone in the development of agrochemicals, where it is widely used as a plant growth regulator and herbicide.[1][4] Furthermore, the pyridazine nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including cardiovascular, antiviral, and anticancer properties.[5][6][7]

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing **4-hydroxypyridazine** and its diverse derivatives. It includes detailed experimental protocols, quantitative data, and logical diagrams to aid researchers, scientists, and drug development professionals in their work with this versatile class of compounds.

# Tautomerism of 4-Hydroxypyridazine (Maleic Hydrazide)

**4-Hydroxypyridazine** exhibits tautomerism, existing in equilibrium between different hydroxy and keto forms. Theoretical and experimental studies have shown that the monohydroxy-



monoketo tautomer is the most stable form in both the gas phase and in solution.[1][2][3][8] The diketo form is also stable, while the dihydroxy tautomer is generally not favored.[1][3] The stability of these tautomers can be influenced by solvent polarity.[8][9]

Tautomeric forms of 4-Hydroxypyridazine.

# **Table 1: Theoretical Stability of Maleic Hydrazide**

**Tautomers** 

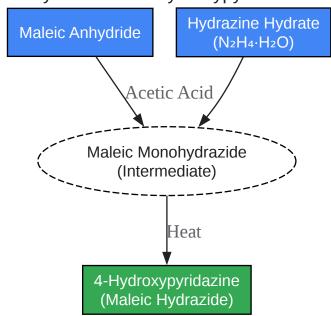
Tautomer Form	Relative Stability (Gas Phase)	Relative Stability (Solvent Phase)
Monohydroxy-monoketo (MH2)	Most Stable	Most Stable
Diketo (MH5)	2nd Most Stable	2nd Most Stable
Dihydroxy (MH1)	5th Most Stable	4th Most Stable
Data derived from theoretical DFT studies. The order of stability in the gas phase is reported as MH2 > MH5 > MH4 > MH3 > MH1.[8]		

# Synthesis of the 4-Hydroxypyridazine Core

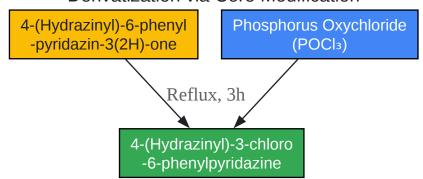
The most common and industrially applied method for synthesizing the **4-hydroxypyridazine** core (maleic hydrazide) is through the condensation reaction of maleic anhydride with hydrazine hydrate.[8][10]



### Synthesis of 4-Hydroxypyridazine



### Derivatization via Core Modification





# 1,2,3-Triazine (Diene) 1-Propynylamine (Dienophile) [4+2] Cycloaddition Bicyclic Intermediate (Unstable) N2 Elimination 6-Aryl-pyridazin-3-amine

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